Journal Name:Heterocycles
Journal ISSN:0385-5414
IF:0.689
Journal Website:http://www.heterocycles.jp/newlibrary/libraries/prepress
Year of Origin:1973
Publisher:Japan Institute of Heterocyclic Chemistry
Number of Articles Per Year:130
Publishing Cycle:Monthly
OA or Not:Not
A-amylose single crystals: influence of amylose concentration, crystallization temperature and surface induction on the crystal morphology
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-27 , DOI: 10.1007/s10570-023-05387-2
Narrow fractions of short-chain enzymatically-synthesized amylose have been crystallized from 0.05 to 5.0% w/v aqueous solutions by slow diffusion of acetone or ethanol vapors at 50–60 °C or addition of hot liquid acetone. The fractions were selected according to their ability to form a few micrometer-long A-type acicular single crystals with a well-defined facetted habit. The single crystals grew organized into rosettes or fan-like assemblies whose relative fraction depended on the initial amylose concentration. Rosettes became dominant with increasing concentration while the aspect ratio of the constituting crystals increased with crystallization temperature. In rosettes, the density of crystals increased as well but without forming solid spherulites, due to the topological constraint of packing isomorphous platelet crystals growing from a common nucleus inside a spherical volume. A higher density of crystals was achieved by nucleation on the surface defects of inductive glass slides. Due to the chemical polarity of A-type amylose single crystals, rosettes and crystal mats exposed faces concentrating reducing amylose chain ends, available for chemical labelling or grafting.Graphical abstract
Detail
Morphological, physical, chemical, and thermal decomposition properties of air-heat-treated balsa fruit fibers at different temperatures
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-25 , DOI: 10.1007/s10570-023-05390-7
This study was conducted to investigate the effect of air heat treatment on the morphological, physical, chemical, and thermal decomposition properties of balsa fruit fibers (BFF). BFF were heat-treated in air at 100 ℃, 200 ℃, 240 ℃, 280 ℃, 300 ℃, 320 ℃, and 340 ℃. Color changes, weight loss, and moisture adsorption were also examined. The color of BFF was light brown below 200 ℃, brown at 240 ℃, dark brown at 280 ℃, and black from 320 ℃. The total color change (ΔE*) of BFF increased rapidly until 280 ℃ and became from 280 ℃ constant until 400 ℃. The microfibrils in the fibers were observed below 240 ℃ and disappeared at 280 ℃, and the fibers heat-treated above 280 ℃ showed an amorphous-like cell wall. The fibers below 240 ℃ showed a straight form with a smooth surface, whereas the fibers at 240 and 280 ℃ showed an uneven form with lumps on their surface due to melted wax. With increasing temperature, the weight and width of the fibers decreased. The vapor adsorption property of the BFF increased with increasing treatment temperatures. X-ray diffractograms of BFF showed cellulose I crystalline structure until 320 ℃, which changed to amorphous at 340 ℃. Holocellulose, α-cellulose, and hemicellulose were detected in fibers below 240 ℃ but not in samples treated at 280 ℃. The wax content of the BFF decreased as temperatures increased. FT-IR spectra showed the peaks of plant wax and carbohydrate compounds in BFF until 320 ℃ and the peaks of lignin at all temperatures. The thermal decomposition properties of BFF noticeably changed after heat treatment above 240 ℃.
Detail
Preparation of regenerated cellulose fibers by microfluidic spinning technology using ionic liquids as the solvents
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-03 , DOI: 10.1007/s10570-023-05301-w
Microfluidic spinning technology provides a powerful platform for the preparation of functional regenerated cellulose fibers (RCFs) with geometric diversities, which have promising applications in numerous fields. Ionic liquid (IL) is considered to be an optimized solvent for the preparation of RCFs due to its excellent cellulose solubility, but its high viscosity leads to some challenges in the preparation of RCFs using microfluidic spinning. Herein, it is indicated that adding DMSO into IL/cellulose spinning dope is a facile and effective strategy to realize stable microfluidic spinning, and this strategy would not sacrifice the spinning efficiency or the mechanical properties of RCFs. In addition, the steady and oscillatory shear data proved that DMSO reduced the viscosity by hundreds of times by weakening the frictional resistance of the molecules and reducing the aggregations in solution, without affecting on the state of the cellulose entanglement network. Furthermore, computational fluid dynamics (CFD) simulation results indicated that the pressure in the channel was greatly decreased due to the reduction in the viscosity of the spinning dope, but the laminar flow in the microchannel would not be changed. The RCFs were prepared using 1-ethyl-3-methylimidazolium acetate ([Emim]Ac)/DMSO with the mass ratio of 3:2−1:3 as the solvents. Characterization results showed that all of the fabricated RCFs were dense and glossy, and the crystallinity of RCFs was decreased with the increase of the DMSO content in the solvent, while the DP and thermal stability were not affected. Moreover, the RCFs exhibited a superior tensile strength of 197.38−218.14 MPa and an elongation of 8.60–9.67%.
Detail
Functional group effect of chemically modified microcrystalline methyl cellulose on thermoplastic polyurethane composites
Heterocycles ( IF 0.689 ) Pub Date: 2023-06-28 , DOI: 10.1007/s10570-023-05335-0
Microcrystalline cellulose (MCC) is a promising bio-based filler for lightweight yet mechanically high-performance eco-polymer composites because of its low density and high biocompatibility. However, intermolecular hydrogen bonding among MCC is stronger than the polymer–filler interactions, which deteriorate the mechanical properties of the composites. Herein, we investigated the effects of functional groups on the mechanical properties of composites by scrutinizing chemically modified microcrystalline methyl cellulose (m-MMC) with three different substitution levels of hydroxyl group to hydroxypropyl (HP) group: no-, low-, and high-level substitution (HP-0, HP-low, and HP-high). The degree of HP substitution of m-MMC was quantitatively measured by CP/MAS NMR analysis. The relatively bulky HP groups interrupted the filler–filler intermolecular interactions and reduced the crystallinity and density of m-MMC, as evident from X-ray diffractometer and pycnometer data, respectively. For scalable production of the composites, the m-MMC were compounded with thermoplastic polyurethane (TPU) by a twin-screw extruder at concentrations between 0.5 and 10 wt%. Despite its low filler concentration, the toughness of m-MMC/TPU composites was remarkably enhanced, up to 28% (229.2 to 294.4 MJ/m3) at 0.5 wt% loading of HP-low, owing to the enhanced polymer–filler interactions. The fundamental understanding on structure–property relationships will provide insights for designing of mechanically robust yet eco-friendly polymer composites.Graphical abstract
Detail
Hierarchical pores in degradable polymer-based aerogel for CO $$_2$$ adsorption
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-14 , DOI: 10.1007/s10570-023-05365-8
Gas adsorption materials, such as active carbon and zeolite, are known to cause second pollution after being used, due to their non-degradability. In this study, we prepared a degradable aerogel material based on cellulose nanocrystals (CNCs) and poly vinyl alcohol (PVA) with hierarchical pores and excellent CO\(_2\)-adsorption performance. The micropores, with specific area of 442 m\(^2\cdot\)g\(^{-1}\), are obtained via in-situ growing MIL-100(Fe) on CNCs and concurrently assembling those CNC particles. The resulting aggregate is further introduced into degradable PVA aerogels, who offer mesopores and macropores. The resulting degradable material has a density of 0.216 g\(\cdot\)cm\(^{-3}\) and can adsorb 0.357 mmol CO\(_2\) per gram. This makes it a promising candidate for use in the preparation of light weight CO\(_2\) collectors.
Detail
Temperature and oxidation-responsive ion pair self-assembly composed of hydroxyethyl cellulose ethoxylate and phenylthio acetic acid
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-24 , DOI: 10.1007/s10570-023-05375-6
Ion pair self-assembly (IPSAM) responsive to temperature and oxidation was prepared using quaternium hydroxyethyl cellulose ethoxylate (QHECE) as a cationic hydrophilic polymer and (phenylthio) acetic acid (PTA) as a hydrophobic counter ion. The IPSAM was spontaneously formed when the quaternium to carboxylic group molar ratio was 1/9–2/8. QHECE/PTA IPSAM was found as sphere-like nanoparticles whose diameter was tens of nanometers on the TEM micrograph. The ion pair showed the upper critical solution temperature (UCST) that increased with increasing the PTA content and decreased when the PTA of the ion pair was oxidized by H2O2. The ion pair was interface-active due to its amphiphilic property and the interface activity was decreased upon the PTA oxidation. The critical micelle concentration of the ion pair was about 10.5 mg/ml, determined by a fluorospectroscopic method, and it decreased upon oxidation. The ionic interaction between QHECE and PTA and the oxidation of PTA were confirmed by FT-IR spectroscopy, and the oxidation was re-confirmed by X-ray photoelectron microscopy. The release of a payload (i.e. nile red) in IPSAM was restrained below the UCST but it was triggered above the phase transition temperature possibly due to the disintegration of the IPSAM. The release was expedited by the PTA oxidation, possibly because the UCST shifted downward below the release medium temperature. The release was somewhat dependent on the pH value but it was not affected by pH value as much as by temperature and oxidation.
Detail
Effect of surfactants on the cellulosic fiber characteristics during paper recycling
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-24 , DOI: 10.1007/s10570-023-05384-5
As a kind of chemical additives, surfactants are widely used in the processes of papermaking, which played roles of wetting, dispersing, emulsifying etc. to adjust and maintain the product performance. However, there are few reports about the effect of surfactants on fiber properties, especially during paper recycling. This work investigated the effects of three types of surfactants on the cellulosic fibers and paper properties during five-time recycling. Properties of recycled paper with five times were presented as the index of papermaking potential. The results showed that cetyl trimethyl ammonium bromide (CTAB), a cationic surfactant, had an obvious negative effect on paper properties. For continuous surfactant supplements, the burst, tearing, and tensile index decreased by 50.2%, 41.6%, and 43.6%, respectively. Sodium dodecyl benzene sulfonate (SDBS), an anionic surfactant, had a significant positive effect on fibers’ WRV and inhibited the fibers’ hornification to some extent. However, it had a negative effect on paper properties by affecting the bonding between the fibers. Triton X-100 (TX-100), a nonionic surfactant, improved paper properties according to the papermaking potential. For adding surfactant only once, the burst, tearing, and tensile index increased by 15.0%, 8.59%, and 7.2%, respectively. For these three types of surfactants, TX-100 was generally more beneficial for fiber and paper. This paper revealed the effects of surfactants on the fiber and paper properties and perfected the theory of surfactants applied for fiber and paper in papermaking.
Detail
Advanced ionic actuators with high-performance and high-reproducibility based on free-standing bacterial cellulose-reinforced poly(diallyldimethylammonium chloride) membranes and PEDOT/PSS electrodes
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-07 , DOI: 10.1007/s10570-023-05366-7
Ionic electroactive polymer actuators with high performance and high durability for developing active components have attracted significant attention in micrototal analysis systems (μTAS) and microelectromechanical systems. Herein, we introduced a novel ionic actuator fabricated with a free-standing bacterial cellulose (BC) reinforced poly(diallyldimethylammonium chloride) (PDADMAC) polyelectrolyte membrane sandwiched between two free-standing conductive polymer membranes of poly(3,4-ethylenedioxythiophene) doped with poly(4-styrenesulfonate) (PEDOT/PSS) by hot pressing. Adding BC as reinforcement in the PDADMAC resulted in the preparation of a free-standing polyelectrolyte membrane with high mechanical properties. As a result, the hot-pressed BC-reinforced PDADMAC actuator exhibited excellent actuation performances with a large peak displacement of approx. 6 mm, a large bending strain of 0.16%, high reproducibility, high stability and durability up to 8 h. Simultaneously, we further verified the biomimetic applications of the actuators in microsystems including microgripper, bionic micro-finger, and micromixer in microfluidics.Graphical abstract
Detail
Effect of water on the dissolution of flax fiber bundles in the ionic liquid 1-ethyl-3-methylimidazolium acetate
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-26 , DOI: 10.1007/s10570-023-05394-3
This work investigated the dissolution rate of flax fibers in the ionic liquid 1-ethyl-3-methylimidazolium acetate [C2mim] [OAc] with the addition of a cellulose anti-solvent, water. The dissolution process was studied as a function of time, temperature and water concentration. Optical microscopy is used to analyse the resultant partially dissolved fibers. Distilled water was added to the solvent bath at the concentrations of 1%, 2% and 4% by weight in order to understand its influence on the dissolution process. The effect of the addition of even small amounts of water was found to significantly decrease the speed of dissolution, decreasing exponentially as a function of water concentration. The resulting data of both pure (as received from the manufacturers) ionic liquid and ionic liquid/anti-solvent mixtures showed the growth of the coagulated fraction as a function of both dissolution time and temperature followed time temperature superposition. An Arrhenius behavior was found, enabling the measurement of the activation energy for the dissolution of flax fiber. The activation energy of the IL as received (0.2% water) was found to be 64 ± 5 kJ/mol. For 1%, 2% and 4% water systems, the activation energies were found to be 74 ± 7 kJ/mol, 97 ± 3 kJ/mol and 116 ± 0.6 kJ/mol respectively. Extrapolating these results to zero water concentration gave a value for the hypothetical dry IL (0% water) of 58 ± 4 kJ/mol. The hypothetical dry ionic liquid is predicted to dissolve cellulose 23% faster than the IL as received (0.2% water).
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.10 61 Science Citation Index Science Citation Index Expanded Not
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